2-Bromobenzenesulfinic acid sodium salt
Description
2-Bromobenzenesulfinic acid sodium salt is an organosulfur compound featuring a benzene ring substituted with a bromine atom at the ortho position and a sulfinic acid group (-SO₂⁻) neutralized by a sodium cation. For instance, sulfinic acid salts generally exhibit reducing properties and are used in organic synthesis, pharmaceuticals, and materials science . Notably, the para-substituted isomer, 4-bromobenzenesulfinic acid sodium salt dihydrate (CAS 175278-64-5), is documented with a molecular formula of C₆H₈BrNaO₄S and is classified as an organic reagent .
Properties
Molecular Formula |
C6H4BrNaO2S |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
sodium;2-bromobenzenesulfinate |
InChI |
InChI=1S/C6H5BrO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
DTXQJIIXTBYZFM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromobenzenesulfinic Acid Sodium Salt Dihydrate
- Molecular Formula : C₆H₈BrNaO₄S
- Molecular Weight : 277.50 g/mol (anhydrous basis)
- Properties : The dihydrate form suggests moderate water solubility, typical of sulfinic acid salts. Its para-bromo substituent likely enhances stability compared to ortho isomers due to reduced steric hindrance.
- Applications : Used in organic synthesis for introducing sulfinic acid groups into aromatic systems .
2-Bromoethanesulfonic Acid Sodium Salt
4-Bromo-2-chlorobenzenesulfinic Acid Sodium Salt
Sodium 3-Bromobenzenesulfinate
- Molecular Formula : C₆H₄BrNaO₂S
- Molecular Weight : 243.11 g/mol (anhydrous)
Comparative Analysis
Structural and Functional Differences
Physicochemical Properties
- Solubility : Aliphatic sulfonates (e.g., 2-bromoethanesulfonic acid sodium salt) exhibit higher water solubility than aromatic sulfinates due to reduced hydrophobicity .
- Thermal Stability : Aromatic sulfinic acid salts (e.g., 4-bromo derivatives) generally decompose at lower temperatures (<300°C) compared to aliphatic sulfonates .
- Reactivity : Ortho-substituted bromobenzenesulfinic acid salts may exhibit steric hindrance, slowing nucleophilic substitution compared to para isomers .
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